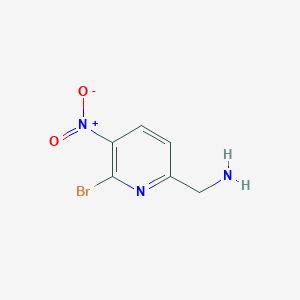
(6-Bromo-5-nitropyridin-2-yl)methanamine
Overview
Description
(6-Bromo-5-nitropyridin-2-yl)methanamine is a chemical compound characterized by a bromine atom and a nitro group attached to a pyridine ring, with an amine group attached to the second carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-5-nitropyridin-2-yl)methanamine typically involves the nitration of 6-bromopyridin-2-ylmethanamine followed by bromination. The reaction conditions include the use of strong nitrating agents such as nitric acid and sulfuric acid, and brominating agents like bromine or N-bromosuccinimide (NBS).
Industrial Production Methods: On an industrial scale, the compound is synthesized through controlled reactions in large reactors, ensuring the purity and yield of the product. The process involves careful monitoring of temperature, pressure, and reaction time to optimize the production.
Chemical Reactions Analysis
Types of Reactions: (6-Bromo-5-nitropyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group, and the bromine can be replaced by other functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen or iron.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and iron in acidic conditions are used.
Substitution: Nucleophiles such as sodium iodide or potassium fluoride are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso compounds and oximes.
Reduction: Formation of amines and amides.
Substitution: Formation of various halogenated and alkylated derivatives.
Scientific Research Applications
(6-Bromo-5-nitropyridin-2-yl)methanamine is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of biological systems and as a tool in molecular biology research.
Medicine: In drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (6-Bromo-5-nitropyridin-2-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
(6-Bromo-5-nitropyridin-2-yl)methanamine is unique due to its specific combination of functional groups. Similar compounds include:
6-Bromopyridin-2-ylmethanamine: Lacks the nitro group.
5-Nitropyridin-2-ylmethanamine: Lacks the bromine atom.
2-Aminopyridine derivatives: Varying positions and types of substituents on the pyridine ring.
Properties
IUPAC Name |
(6-bromo-5-nitropyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-6-5(10(11)12)2-1-4(3-8)9-6/h1-2H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHVXUYOKNPOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CN)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B1517220.png)
![5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine](/img/structure/B1517222.png)
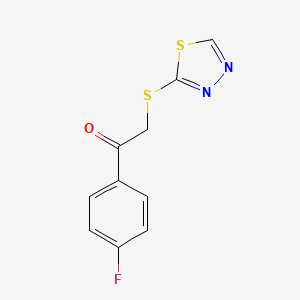
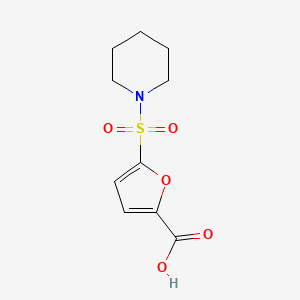
![3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1517227.png)
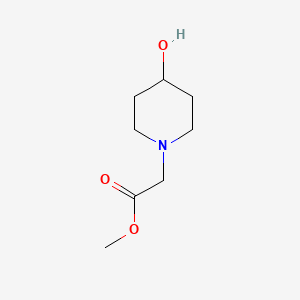
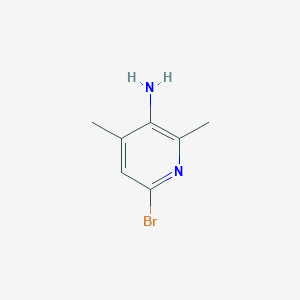
![6-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1517230.png)
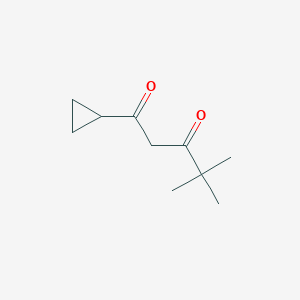

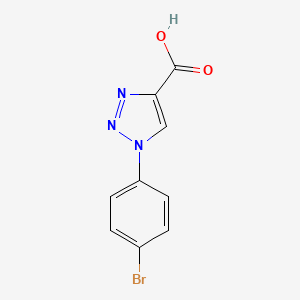

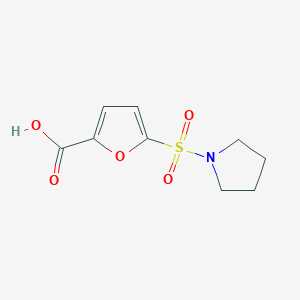
![3-Amino-1-[2-(propan-2-yl)phenyl]thiourea](/img/structure/B1517242.png)
